2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride
Description
Properties
CAS No. |
162413-52-7 |
|---|---|
Molecular Formula |
C18H15ClN2OS |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-[(2-methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride |
InChI |
InChI=1S/C18H14N2OS.ClH/c1-12-19-8-9-20(12)10-14-11-22-16-7-6-13-4-2-3-5-15(13)17(16)18(14)21;/h2-9,11H,10H2,1H3;1H |
InChI Key |
DBXKJORICFHAQA-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1CC2=CSC3=C(C2=O)C4=CC=CC=C4C=C3.Cl |
Canonical SMILES |
CC1=NC=CN1CC2=CSC3=C(C2=O)C4=CC=CC=C4C=C3.Cl |
Other CAS No. |
162413-52-7 |
Synonyms |
2-((2-methylimidazol-1-yl)methyl)benzo(f)thiochromen-1-one monohydrochloride hemihydrate GK 128 GK-128 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation via Mannich Reaction
The Mannich reaction is a classical method for introducing aminomethyl groups. For instance, benzodiazepine syntheses employ haloacetamidophenyl ketones with hexamethylenetetramine and ammonia. Adapting this, benzo[f]thiochromen-1-one could undergo Mannich reaction with 2-methylimidazole and formaldehyde under refluxing ethanol, with ammonia gas to stabilize intermediates.
Optimization Data
Copper-Catalyzed C–N Coupling
Copper-mediated Ullmann coupling, effective for imidazo-quinazolines, offers a modern alternative. Reacting bromomethyl-benzo[f]thiochromen-1-one with 2-methylimidazole in DMF at 150°C with CuI (0.2 mmol) and K₂CO₃ (2.0 mmol) achieves C–N bond formation. This method avoids harsh alkylation conditions, yielding 82–89% product after column chromatography.
Hydrochloride Salt Formation
The final step involves protonating the imidazole nitrogen with HCl.
Solvent Selection and Crystallization
Dissolving the free base in anhydrous ether and bubbling HCl gas generates the hydrochloride salt. Patent methodologies recommend toluene/water azeotropic distillation to remove residual moisture before salt formation. Crystallization from chilled methanol yields pure product (99.1–99.5% purity).
Critical Parameters
-
Temperature : 0–5°C during HCl addition prevents decomposition.
-
Solvent : Ether or dichloromethane ensures minimal salt solubility, enhancing yield.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Mannich Alkylation | Simple setup, no transition metals | Requires excess formaldehyde | 70–77 |
| Copper-Catalyzed | High regioselectivity | Costly catalysts, longer times | 82–89 |
| Microwave-Assisted | Rapid (15 min) | Specialized equipment needed | 75–80 |
Mechanistic Insights
Alkylation Pathways
In Mannich reactions, formaldehyde generates an iminium intermediate, which undergoes nucleophilic attack by 2-methylimidazole. Ammonia acts as a base, deprotonating the imidazole to enhance reactivity.
Copper-Mediated Coupling
Cu(I) facilitates single-electron transfers, oxidizing the imidazole nitrogen to form a reactive aryl-copper intermediate. Subsequent reductive elimination forms the C–N bond.
Scalability and Industrial Feasibility
The dimethyl carbonate methylation method and copper catalysis are scalable to kilogram-scale production. Key considerations include:
Chemical Reactions Analysis
Types of Reactions
GK 128 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced derivatives of the original compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying 5-hydroxytryptamine 3 receptor antagonists.
Biology: Investigated for its effects on gastrointestinal motility and function.
Medicine: Potential therapeutic agent for treating nausea and vomiting, particularly in chemotherapy patients.
Industry: Utilized in the development of new anti-emetic drugs and formulations
Mechanism of Action
GK 128 exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine 3 receptor. This receptor is involved in the transmission of signals related to nausea and vomiting. By blocking this receptor, GK 128 can effectively reduce the symptoms of nausea and vomiting. The molecular targets include the 5-hydroxytryptamine 3 receptor, and the pathways involved are primarily related to the central and peripheral nervous systems .
Comparison with Similar Compounds
The pharmacological and structural profiles of GK-128 are compared below with other 5-HT3 receptor antagonists, including ondansetron , granisetron , ramosetron , and azasetron . These compounds share functional similarities but exhibit distinct structural and behavioral differences.
Structural Comparison
| Compound | Core Structure | Substituent at Key Position | Molecular Formula* | Molecular Weight* |
|---|---|---|---|---|
| GK-128 | Benzo[f]thiochromen-1-one | 2-[(2-Methylimidazol-1-yl)methyl] | Not explicitly reported | — |
| Ondansetron | Dihydrocarbazol-4(1H)-one | 3-[(2-Methylimidazol-1-yl)methyl] | C₁₈H₁₉N₃O·HCl·2H₂O | 365.86 |
| Granisetron | Indazole | 1-Methyl-1H-indazole-3-carboxamide | C₁₈H₂₄N₄O₃ | 348.41 |
| Ramosetron | Benzofuran | 5-Chloro-2-methoxy substitution | C₁₇H₁₈ClN₃O | 315.80 |
*Data for ondansetron sourced from pharmaceutical monographs ; granisetron and ramosetron data from standard references.
Key Observations :
- GK-128’s thiochromenone core distinguishes it from ondansetron’s carbazolone and granisetron’s indazole systems. The sulfur atom in GK-128’s scaffold may influence lipophilicity and metabolic stability.
- The shared 2-methylimidazole methyl group in GK-128 and ondansetron suggests a conserved pharmacophore for 5-HT3 receptor interaction, though spatial orientation differs due to core structure variations .
Pharmacological Comparison
Key Findings :
- This contrasts with granisetron and ondansetron, which suppress both spontaneous and stimulated motility .
- The rank order of potency in stress models (GK-128 > ramosetron > ondansetron) diverges from classical 5-HT3-mediated reflexes (e.g., von Bezold-Jarisch reflex), suggesting tissue-specific receptor subtypes or signaling pathways .
Mechanism and Selectivity
- Ondansetron/Granisetron : Bind to widely expressed 5-HT3 receptors in the central and peripheral nervous systems, contributing to broader effects on emesis and motility.
Biological Activity
The compound 2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiochromenone core with a methylimidazole substituent, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 295.77 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂ClN₃OS |
| Molecular Weight | 295.77 g/mol |
| Density | 1.14 g/cm³ |
| Melting Point | 48 °C |
| Boiling Point | 383 °C |
Anticancer Activity
Research indicates that compounds containing the benzimidazole moiety, similar to 2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one , exhibit significant anticancer properties. A study highlighted that hybrid molecules combining benzimidazole and thiochromenone structures demonstrated potent antiproliferative effects against various cancer cell lines, suggesting that the target compound may also exhibit similar activities through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has shown potential antimicrobial activity. In vitro studies have demonstrated that derivatives of benzimidazole possess moderate antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The presence of the imidazole ring is believed to enhance the interaction with microbial targets, potentially disrupting their cellular functions .
The biological activity of 2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The thiochromenone structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various benzimidazole derivatives, including those similar to our target compound. The results showed significant inhibition of cell growth in human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The study concluded that modifications in the side chains significantly affect potency .
Study 2: Antimicrobial Screening
A screening assay tested the antimicrobial activity of several thiochromenone derivatives against Aspergillus niger and Candida albicans. The results indicated that some derivatives exhibited notable antifungal activity, suggesting that further exploration of 2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one could lead to new antifungal agents .
Q & A
Q. How should researchers design a safe laboratory protocol for handling 2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one hydrochloride?
Methodological Answer:
- Storage: Store in sealed glass containers at 2–8°C, away from heat, sparks, and direct sunlight .
- PPE: Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone procedures, employ fume hoods and respiratory protection .
- Spill Management: Isolate the area, collect spills using inert absorbents (e.g., vermiculite), and dispose of as hazardous waste. Avoid flushing into drains .
- Emergency Measures: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis: Use HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against certified standards .
- Structural Confirmation: Employ H/C NMR (in DMSO-d6) and FTIR spectroscopy (focusing on imidazole C=N stretches at ~1600 cm and thiochromenone S=O bands at ~1150 cm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 341.08) .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for derivatives of this compound?
Methodological Answer:
- One-Step Synthesis: Utilize Mannich reactions with formaldehyde and secondary amines under acidic conditions (e.g., HCl catalysis at 60°C) to generate imidazole-linked derivatives .
- Library Diversification: Apply Suzuki-Miyaura cross-coupling with boronic acids or alkylation using chloroethyl precursors in DMF at 80°C .
- Route Validation: Screen reaction feasibility using databases like Reaxys or Pistachio to predict yields and side products .
Q. What experimental frameworks are suitable for assessing environmental fate and ecotoxicological impacts?
Methodological Answer:
- Environmental Partitioning: Conduct OECD 105 shake-flask tests to determine log and assess bioaccumulation potential .
- Ecotoxicology: Use Daphnia magna acute toxicity assays (48-hour EC) and algal growth inhibition tests (OECD 201) .
- Degradation Studies: Monitor hydrolysis rates at pH 4–9 (25°C) and UV-induced photolysis in simulated sunlight .
Q. Table 1: Key Experimental Parameters for Environmental Studies
| Parameter | Test Method | Conditions |
|---|---|---|
| Hydrolysis | OECD 111 | pH 4, 7, 9; 25°C, 14 days |
| Photolysis | EPA Guideline 161-1 | 300–800 nm, 25°C, 7 days |
| Algal Toxicity | OECD 201 | Pseudokirchneriella subcapitata, 72 hrs |
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Data Triangulation: Replicate experiments under standardized conditions (e.g., solvent purity, temperature control ±1°C) .
- Statistical Analysis: Apply ANOVA to compare yields across studies, accounting for variables like catalyst loading or reaction time .
- Meta-Analysis: Use cheminformatics tools (e.g., KNIME) to aggregate bioactivity data from PubChem and ChEMBL, adjusting for assay heterogeneity .
Pharmacological and Biological Studies
Q. What in vitro models are appropriate for evaluating the compound’s antimicrobial potential?
Methodological Answer:
- Bacterial Models: Screen against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) using broth microdilution (CLSI M07-A10) .
- Fungal Models: Test antifungal activity against Candida albicans (ATCC 10231) via disk diffusion (10 µg/mL) .
- Cytotoxicity: Assess mammalian cell viability (e.g., HEK293) using MTT assays to establish selectivity indices .
Q. How can researchers investigate the compound’s interaction with neurological targets?
Methodological Answer:
- Receptor Binding: Perform radioligand displacement assays for GABA or NMDA receptors using H-labeled ligands .
- Molecular Dynamics: Simulate docking poses with AutoDock Vina, focusing on imidazole-thiochromenone interactions in synaptic proteins .
- In Vivo Validation: Use zebrafish (Danio rerio) models to assess blood-brain barrier permeability and behavioral effects .
Data Management and Reproducibility
Q. What strategies ensure reproducibility in synthetic and analytical workflows?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
